1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol
Overview
Description
1,1,1,2,2-Pentafluoro-3-methylbutan-3-ol is a useful research compound. Its molecular formula is C5H7F5O and its molecular weight is 178.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- A foundational approach in synthesizing polyfluorochemicals involves the liquid-phase photofluorination with elemental fluorine, highlighting a novel technique for creating branched F-alkanes and F-ethers, showcasing the versatility of fluorinated compounds in chemical synthesis (Scherer, Yamanouchi, & Onox, 1990).
Environmental Impact
- Research on perfluoroketones, like perfluoro-2-methyl-3-pentanone, which are considered as potential greenhouse gases due to their chemical structure, revealed that their photolysis in the troposphere is a major degradation pathway. The study concluded that these compounds have a negligible impact on global warming, emphasizing the environmental considerations in the use of fluorinated compounds (Ren, Bernard, Daële, & Mellouki, 2019).
Material Science Applications
- The development of pentafluorinated β-hydroxy ketones through the LHMDS-promoted in situ generation of difluoroenolates from pentafluorobutan-1,3-dione hydrates showcases the application of fluorinated compounds in creating materials with unique chemical properties. This method is noted for its mild conditions and broad functional group tolerance, indicating the compound's relevance in material science (Zhang & Wolf, 2012).
Analytical Chemistry
- In the field of analytical chemistry, the quantitative determination of hydroxy acids in wines and other alcoholic beverages highlights the use of pentafluorobenzyl bromide derivatization, demonstrating the role of fluorinated compounds in enhancing analytical methods for food and beverage quality control (Gracia-Moreno, Lopez, & Ferreira, 2015).
Properties
IUPAC Name |
3,3,4,4,4-pentafluoro-2-methylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5O/c1-3(2,11)4(6,7)5(8,9)10/h11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNSVWKHKHDGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597472 | |
Record name | 3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374-46-9 | |
Record name | 3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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